2-acetyl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide
Overview
Description
2-acetyl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.08341252 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of compounds including those related to "2-acetyl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide" have been synthesized and evaluated for their biological activities. For instance, novel 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives have been prepared and screened for their anti-inflammatory and antimicrobial activities. These compounds showed promising results, with some exhibiting up to 61-85% TNF-α and 76-93% IL-6 inhibitory activity, suggesting their potential as anti-inflammatory agents (Keche et al., 2012).
Spectroscopic and Mass Spectrometry Studies
Another study focused on the synthesis and characterization of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides and their derivatives, which were analyzed using spectroscopic methods and mass spectrometry. The structural elucidation and reactivity of these compounds were further explored, shedding light on the diverse applications of hydrazinecarbothioamides in chemical synthesis (Ramadan, 2019).
Applications in Organic Chemistry
The reactivity of compounds related to "this compound" has been investigated in the context of organic synthesis. For example, reactions of dimethyl acetylenedicarboxylate with 2,5-dithiobiurea derivatives have been studied, leading to the formation of various heterocyclic compounds. These studies contribute to our understanding of the synthetic applications and reactivity of hydrazinecarbothioamide derivatives in the development of new organic molecules (Hassan et al., 2014).
Antioxidant Activity
Furthermore, new compounds derived from hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant activity. The results indicated that some of these compounds exhibit excellent antioxidant properties, highlighting their potential in the development of new antioxidant agents (Barbuceanu et al., 2014).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of compounds similar to "this compound" have also been explored. For example, thiazolidin derivatives obtained from the cyclization of substituted hydrazinecarbothioamides have been studied for their antimicrobial efficacy, further expanding the potential applications of these compounds in medicinal chemistry (Hassan et al., 2014).
Properties
IUPAC Name |
1-acetamido-3-(3,5-dimethoxyphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-7(15)13-14-11(18)12-8-4-9(16-2)6-10(5-8)17-3/h4-6H,1-3H3,(H,13,15)(H2,12,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJZJPZHIIKDCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.